Superior GALR1 Binding Affinity Compared to Other Non-Peptide Antagonists
RWJ-57408 demonstrates a binding affinity IC50 of 190 nM for the human GALR1 receptor, which is markedly more potent than other reported non-peptide antagonists. For example, SNAP 37889 and SNAP 398299 have IC50 values >10,000 nM and >1,000 nM, respectively . This represents at least a 5-fold to >50-fold improvement in affinity, establishing RWJ-57408 as the most potent non-peptide GALR1 antagonist identified.
| Evidence Dimension | GALR1 Binding Affinity (IC50, human) |
|---|---|
| Target Compound Data | IC50 = 190 nM |
| Comparator Or Baseline | SNAP 37889: IC50 > 10,000 nM; SNAP 398299: IC50 > 1,000 nM |
| Quantified Difference | RWJ-57408 is ~5-fold more potent than SNAP 398299 and ~52-fold more potent than SNAP 37889 |
| Conditions | Displacement of 125I-human galanin binding to human GALR1 expressed in Bowes melanoma cells |
Why This Matters
For procurement decisions, this affinity difference translates to using lower compound concentrations in assays, reducing off-target effects and cost per experiment while improving assay sensitivity.
